molecular formula C19H19N3O4S B2623093 2-ethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzamide CAS No. 1795089-45-0

2-ethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzamide

Cat. No. B2623093
CAS RN: 1795089-45-0
M. Wt: 385.44
InChI Key: QUBKMDUCTDWROB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to produce the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. This can be determined through various spectroscopic methods such as NMR, IR, and MS .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, color, odor, and reactivity with other substances .

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound refer to the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, or reactions. This could also include the development of new synthesis methods or the exploration of the compound’s mechanism of action .

properties

IUPAC Name

2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-25-14-7-5-4-6-12(14)17(23)21-19-16(18-20-11(2)22-26-18)13-8-9-24-10-15(13)27-19/h4-7H,3,8-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBKMDUCTDWROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)COCC3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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